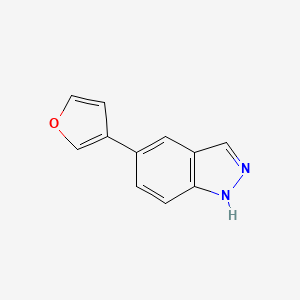

5-FURAN-3-YL-1H-INDAZOLE

Descripción general

Descripción

5-FURAN-3-YL-1H-INDAZOLE is a heterocyclic compound that features both a furan ring and an indazole ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-FURAN-3-YL-1H-INDAZOLE typically involves the formation of the indazole ring followed by the introduction of the furan moiety. One common method is the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions to form the indazole core. The furan ring can then be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often considered to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-FURAN-3-YL-1H-INDAZOLE can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group in the indazole ring can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated furans.

Reduction: Amino-indazole derivatives.

Substitution: Various substituted furans and indazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Furan-3-yl-1H-indazole has shown promising biological activities, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 5.2 | Inhibition of cell proliferation |

| Compound B | Lung Cancer | 3.8 | Induction of apoptosis |

| Compound C | Colon Cancer | 4.5 | Targeting specific molecular pathways |

A study demonstrated that certain derivatives had IC50 values in the low micromolar range against breast and lung cancer cells, indicating their potential as anticancer agents.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research has shown that it can inhibit viral replication in various models, suggesting its potential use in treating viral infections.

Antimicrobial Effects

This compound exhibits activity against several bacterial pathogens. A study found that it had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

The biological activities of this compound extend beyond anticancer effects.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of innovative materials with unique electronic properties.

Material Science

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of novel materials with specific electronic and optical properties.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited substantial cytotoxic effects with IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. The compound demonstrated promising results with MIC values lower than those of standard antibiotics, highlighting its potential as a new antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 5-FURAN-3-YL-1H-INDAZOLE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(furan-2-yl)-1H-indazole

- 5-(furan-3-yl)-1H-benzimidazole

- 5-(furan-2-yl)-1H-pyrazole

Uniqueness

5-FURAN-3-YL-1H-INDAZOLE is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity. The combination of the furan and indazole rings also provides a unique scaffold for the development of new bioactive molecules .

Actividad Biológica

5-Furan-3-Yl-1H-Indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 145.16 g/mol. The unique structural features of this compound include an indazole core fused with a furan ring, which contributes to its reactivity and biological activity.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly through the inhibition of tubulin polymerization, a critical process for cell division. This mechanism positions it as a potential candidate for cancer therapeutics.

| Study | Findings |

|---|---|

| Inhibition of tubulin polymerization leading to cell cycle arrest in cancer cells. | |

| Demonstrated cytotoxicity against various cancer cell lines, including HeLa and MCF-7. |

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It modulates pathways associated with inflammatory responses, making it a candidate for treating inflammatory diseases.

| Study | Findings |

|---|---|

| Reduction in pro-inflammatory cytokines in vitro. | |

| Efficacy in animal models of inflammation, showing decreased swelling and pain. |

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Study | Findings |

|---|---|

| Effective against Gram-positive and Gram-negative bacteria. | |

| Showed antifungal activity against Candida species. |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : By binding to tubulin, it prevents microtubule formation, essential for mitosis.

- Cytokine Modulation : It alters the expression of cytokines involved in inflammatory responses.

- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- In Vitro Cytotoxicity Assays : A study assessed its cytotoxic effects on various cancer cell lines using MTT assays, revealing IC50 values indicating potent activity against tumor cells.

- Animal Model Studies : In vivo studies demonstrated significant tumor growth inhibition in xenograft models, supporting its potential as an anticancer agent.

- Inflammation Models : Experiments utilizing carrageenan-induced paw edema in rats showed a marked reduction in inflammation when treated with the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-furan-3-yl-1H-indazole, and how can intermediates be optimized?

The synthesis of this compound can be approached via Friedel-Crafts acylation followed by cyclization. For example, ketone intermediates derived from acylated furan precursors can undergo hydrazine-mediated cyclization in dimethylformamide (DMF) to form the indazole core . Optimization may involve adjusting reaction temperatures (e.g., 120°C under nitrogen) and stoichiometric ratios of hydrazine hydrate to intermediates. Catalytic systems like Raney nickel can enhance nitro group reduction efficiency .

Q. Which spectroscopic techniques are critical for structural characterization?

1H/13C NMR is essential for confirming substituent positions on the indazole and furan rings, particularly distinguishing between C3 and C5 substitution patterns. Mass spectrometry (HRESIMS) verifies molecular weights and isotopic distributions, while IR spectroscopy identifies functional groups like NH stretches (~3400 cm⁻¹) and aromatic C-H bonds . For crystallographic validation, SHELXL software enables refinement against X-ray diffraction data, resolving bond-length discrepancies (<0.01 Å precision) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular geometries and electronic properties. For instance, discrepancies in bond angles or dihedral angles between crystallographic data and DFT models can be addressed by incorporating exact-exchange terms and gradient corrections, reducing errors in atomization energies to <2.4 kcal/mol . Software like Gaussian or ORCA can simulate NMR chemical shifts for comparison with experimental values .

Q. What strategies validate bioactivity in indazole derivatives, and how are SAR studies designed?

Structure-activity relationship (SAR) studies require systematic substitution at the indazole C3 and furan positions. For example, introducing electron-withdrawing groups (e.g., -NO₂, -Cl) enhances binding to target enzymes. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify key interactions, such as hydrogen bonding with the indazole NH group . Dose-response curves (IC50 values) and selectivity indices against related receptors are critical for SAR validation .

Q. How can synthetic challenges, such as low yields in cyclization steps, be mitigated?

Low yields in hydrazine-mediated cyclization may arise from competing side reactions (e.g., over-oxidation). Strategies include:

- Using sodium metabisulfite as a stabilizing agent in DMF .

- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Q. Data Analysis & Methodological Integration

Q. How should researchers analyze conflicting crystallographic and spectroscopic data?

Multi-technique validation is key. For example, if NMR suggests a C3-substituted indazole but X-ray data indicates C5 substitution, re-examine refinement parameters in SHELXL (e.g., occupancy factors, thermal displacement). DFT-optimized geometries can reconcile discrepancies by identifying metastable conformers .

Q. What statistical methods are suitable for integrating mixed-method data (e.g., synthesis yields and bioactivity)?

Multivariate analysis (e.g., PCA or PLS regression) correlates reaction parameters (temperature, catalyst loading) with bioactivity endpoints. Meta-analytical tools (e.g., MetaDisc) quantify diagnostic accuracy in biological assays, while mixed-effects models account for batch variability in synthetic yields .

Q. Advanced Optimization & Scaling

Q. How can reaction scalability be achieved without compromising purity?

Continuous-flow reactors improve scalability for hazardous steps (e.g., Friedel-Crafts acylation). Process analytical technology (PAT) monitors intermediates via inline FTIR, ensuring >95% purity. For gram-scale production, replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. What computational tools predict regioselectivity in furan-indazole coupling?

Machine learning models (e.g., Random Forest) trained on Hammett σ values and frontier molecular orbital (FMO) energies predict coupling sites. For electrophilic substitution, Fukui indices identify nucleophilic carbons on furan, guiding functionalization at the 3-position .

Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .

- Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for public validation .

- Always cross-verify computational results with experimental data to minimize confirmation bias .

Propiedades

IUPAC Name |

5-(furan-3-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKQMHNYJYMOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=COC=C3)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696198 | |

| Record name | 5-(Furan-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-45-7 | |

| Record name | 5-(Furan-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.